molecular formula C7H11ClN2O3S B2531558 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate CAS No. 286962-73-0

2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate

Cat. No. B2531558
CAS RN: 286962-73-0
M. Wt: 238.69
InChI Key: ONHPVXXPPASOGV-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate, also known as ACP, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. ACP is a pyridinium-based compound that is commonly used as a reagent in organic synthesis, as well as a tool for probing biological systems.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate is not fully understood, but it is believed to involve its interaction with ion channels and receptors. This compound has been shown to block the activity of several types of ion channels, including voltage-gated channels and ligand-gated channels. This blockage is thought to occur through the binding of this compound to the channel or receptor, which prevents the flow of ions through the channel.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have anticonvulsant and analgesic effects, as well as the ability to reduce inflammation. This compound has also been shown to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate in lab experiments is its high solubility in water, which makes it easy to handle and work with. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using this compound is its potential toxicity, particularly at high concentrations. Researchers must take care to use appropriate safety measures when working with this compound.

Future Directions

There are several future directions for research on 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the study of the pharmacological properties of this compound, particularly its potential therapeutic applications in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with ion channels and receptors.

Synthesis Methods

The synthesis of 2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate involves the reaction between 2-amino-5-chloro-1-methylpyridine and methanesulfonic acid. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white crystalline powder that is highly soluble in water.

Scientific Research Applications

2-Amino-5-chloro-1-methylpyridin-1-ium methanesulfonate has been used in a variety of scientific research applications. In organic synthesis, it is commonly used as a reagent for the preparation of various compounds, such as pyridine derivatives and heterocyclic compounds. This compound has also been used as a tool for probing biological systems, particularly in the study of ion channels and receptors. This compound has been shown to interact with several types of ion channels, including voltage-gated channels and ligand-gated channels.

properties

IUPAC Name

5-chloro-1-methylpyridin-1-ium-2-amine;methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.CH4O3S/c1-9-4-5(7)2-3-6(9)8;1-5(2,3)4/h2-4,8H,1H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPVXXPPASOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C=CC(=C1)Cl)N.CS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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